molecular formula C18H13NO4 B12886442 6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid CAS No. 89684-57-1

6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B12886442
CAS No.: 89684-57-1
M. Wt: 307.3 g/mol
InChI Key: QZASFAZOZIXQEM-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an acetyl group at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. These substitutions confer unique chemical properties and potential biological activities to the molecule.

Properties

CAS No.

89684-57-1

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H13NO4/c1-10(20)11-6-7-15-13(8-11)14(18(22)23)9-16(19-15)12-4-2-3-5-17(12)21/h2-9,21H,1H3,(H,22,23)

InChI Key

QZASFAZOZIXQEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial requirements for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups (acetyl and carboxylic acid) can be reduced to their corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This can result in the induction of cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form strong hydrophobic interactions with residues in the active site of enzymes contributes to its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the acetyl and hydroxyphenyl groups.

    6-Methyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but has a methyl group instead of an acetyl group.

Uniqueness

6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and hydroxyphenyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.

Biological Activity

6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The general synthetic route involves:

  • Formation of the quinoline core : This typically includes cyclization reactions involving 2-aminoaryl compounds.
  • Acetylation : The introduction of the acetyl group enhances the compound's reactivity and biological profile.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that 6-acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid exhibits significant anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)8.0
HCT116 (Colon)10.5
BxPC3 (Pancreatic)6.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

The proposed mechanism of action for this compound involves:

  • Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: MTT Assay on MCF-7 Cells

In a controlled study using the MTT assay, researchers evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM.

Study 2: In Vivo Efficacy

An in vivo study was conducted using a xenograft model of breast cancer in mice. Administration of the compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective therapeutic agent.

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